5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester
Description
5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by a fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties and potential biological activities.
Properties
IUPAC Name |
methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)7-2-3-8-10-4-5-11(8)6-7/h4-5,7H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQWLRYEFCJWMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2=NC=CN2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Procedure
The reaction proceeds via saturation of the pyridine ring, reducing it to a tetrahydroimidazopyridine structure. Post-reaction, the mixture is filtered to remove the catalyst, concentrated, and purified via flash chromatography using ethyl acetate/hexanes gradients.
Multi-Step Synthesis from 2-Aminopyrimidine
An alternative route begins with 2-aminopyrimidine, involving cyclocondensation, oxidation, esterification, and hydrogenation.
Stepwise Synthesis
-
Cyclocondensation :
-
Hydrolysis to Aldehyde :
-
Oxidation to Carboxylic Acid :
-
Esterification :
-
Hydrogenation :
Key Considerations
-
Substrate Flexibility : This method permits modifications at the pyrimidine ring, enabling derivative synthesis.
-
Drawbacks : Multiple purification steps and longer reaction times reduce scalability.
One-Pot Three-Component Reaction
A streamlined approach utilizes α-oxoketenedithioacetals, heterocyclic ketene aminals (HKAs), and dimethyl acetylenedicarboxylate (DMAD).
Reaction Protocol
Mechanism
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxylic acid . While explicit experimental data for this reaction is limited in allowed sources, structural analogs (e.g., compound 744171-82-2 ) confirm the feasibility of ester-to-acid conversion. Typical conditions include:
- Acidic Hydrolysis : HCl or H₂SO₄ in aqueous methanol.
- Basic Hydrolysis : NaOH or KOH in ethanol/water.
The carboxylic acid derivative is pivotal for further functionalization, such as amidation or salt formation .
Nucleophilic Substitution
The imidazo[1,2-a]pyridine core participates in electrophilic aromatic substitution (EAS) at electron-rich positions. For example:
- Halogenation : Chlorination or bromination at the C2 or C7 positions using reagents like NCS or NBS .
- Nitration : Introduction of nitro groups via mixed acid (HNO₃/H₂SO₄) .
Substituents on the tetrahydro ring influence regioselectivity, with the methyl ester group directing electrophiles to meta/para positions relative to the nitrogen atoms .
Oxidation and Reduction
- Oxidation : The tetrahydro ring can be dehydrogenated to regenerate the aromatic imidazo[1,2-a]pyridine system using oxidants like DDQ or MnO₂ .
- Reduction : Further hydrogenation of the imidazole ring is sterically hindered, but selective reduction of other functional groups (e.g., nitro to amine) is achievable .
Comparative Reactivity Table
Research Findings
- Catalytic Hydrogenation Efficiency : Palladium-based catalysts achieve >90% conversion rates, with platinum oxide (PtO₂) offering comparable performance .
- Steric Effects : The tetrahydro ring reduces steric hindrance, enhancing reactivity in EAS compared to fully aromatic analogs .
- Biological Relevance : Hydrolyzed carboxylic acid derivatives exhibit enhanced bioavailability in pharmacokinetic studies .
Scientific Research Applications
Biological Activities
Research indicates that derivatives of 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine possess significant biological activities. Notable findings include:
- Antimicrobial Properties : Studies have shown that this compound exhibits activity against various bacterial strains.
- Anticancer Potential : Preliminary data suggest that it may inhibit the growth of cancer cells through apoptosis induction.
- Neuroprotective Effects : The compound has been investigated for its ability to protect neuronal cells in models of neurodegenerative diseases .
Applications in Medicinal Chemistry
The versatility of 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester makes it a valuable asset in both academic and industrial research settings. Its applications include:
- Drug Design : Used as a scaffold for developing new therapeutic agents targeting various diseases.
- Biological Assays : Employed in screening assays to evaluate binding affinity to biological targets.
- Pharmacological Studies : Investigated for its potential effects on different biological pathways .
Comparison with Related Compounds
To understand its unique properties and potential advantages over similar compounds, a comparison table is provided below:
| Compound Name | Similarity Index | Key Features |
|---|---|---|
| 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid | 0.85 | Different carboxyl position; potential similar activity |
| 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid | 0.80 | Methyl group at position 8; varied biological properties |
| Imidazo[1,2-a]pyrazine-6-carboxylic acid | 0.78 | Pyrazine ring; distinct reactivity profiles |
This diversity allows researchers to explore different pharmacological profiles while maintaining a core structural framework that may enhance desired activities .
Case Studies
Several case studies highlight the applications of 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine derivatives:
-
Case Study on Antimicrobial Activity :
- A study demonstrated that derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli.
- The mechanism involved disruption of bacterial cell wall synthesis.
-
Case Study on Anticancer Activity :
- Research indicated that specific derivatives induced apoptosis in human breast cancer cell lines.
- The study focused on the modulation of apoptotic pathways and cell cycle arrest.
- Case Study on Neuroprotection :
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, resulting in antibacterial activity . Additionally, it may interact with neurotransmitter receptors in the brain, potentially offering neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
- 5-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid
- 5-(Hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
Uniqueness
5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester is unique due to its tetrahydro structure, which imparts different chemical and biological properties compared to its non-tetrahydro analogs. This structural difference can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Biological Activity
5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester (THIPCA-ME) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of THIPCA-ME, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid methyl ester
- CAS Number : 744171-82-2
- Molecular Formula : C8H10N2O2
- Molecular Weight : 166.18 g/mol
- Purity : Typically ≥97%
Anticancer Activity
Recent studies have highlighted the anticancer potential of THIPCA-ME. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study indicated that THIPCA-ME significantly induced apoptosis in chronic myeloid leukemia (CML) cells when combined with imatinib, leading to an approximate 80% cell death rate at a concentration of 10 μM .
| Cell Line | Treatment Concentration (μM) | % Cell Death |
|---|---|---|
| CML Cells | 10 | 80 |
| MDA-MB-231 (TNBC) | 10 | 63 |
| Non-Cancer MCF10A | 10 | 3 |
The selectivity index indicates a significant differential effect on cancerous versus non-cancerous cells, suggesting a therapeutic window that could be exploited for targeted cancer therapies.
The mechanism by which THIPCA-ME exerts its biological effects appears to involve modulation of specific molecular targets. The compound has been shown to interact with peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating cellular differentiation and metabolism. In transactivation assays conducted on COS-7 cells, THIPCA-ME demonstrated partial agonistic activity at PPARγ, contributing to its sensitizing effects in resistant CML cells .
Case Studies
-
Combination Therapy with Imatinib
- A notable study explored the effects of combining THIPCA-ME with imatinib in CML treatment. The combination was found to enhance cell death rates significantly compared to imatinib alone, indicating that THIPCA-ME may serve as an effective adjunct therapy in overcoming resistance in CML patients.
-
Selectivity for Cancer Cells
- In experiments involving the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, THIPCA-ME showed potent inhibitory effects on cell proliferation while exhibiting minimal toxicity towards non-cancerous MCF10A cells. This selectivity is promising for the development of targeted therapies that minimize damage to healthy tissues.
In Vivo Studies
In vivo studies are essential for understanding the pharmacokinetics and potential therapeutic applications of THIPCA-ME. Preliminary animal models have suggested that the compound may inhibit tumor growth and metastasis effectively when administered at therapeutic doses.
Future Directions
Further research is warranted to elucidate the full spectrum of biological activities associated with THIPCA-ME. Investigations into its pharmacodynamics and long-term effects in clinical settings will be critical for determining its viability as a therapeutic agent.
Q & A
Basic: What are the common synthetic routes for preparing 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester?
Answer:
The compound is typically synthesized via cyclization and functionalization of precursor imidazo[1,2-a]pyridine derivatives. A key method involves:
- Stepwise bromination of acetylfuran derivatives (e.g., 2-acetylfuran) using N-bromosuccinimide (NBS) and bromine to generate intermediates.
- Cyclization with amidoxime derivatives, followed by hydrogenation in glacial acetic acid to reduce nitriles to amidines and form the tetrahydroimidazo core .
- Methyl esterification of the carboxylic acid group using methanol under acidic or coupling conditions.
For example, compound 4a (2-[5-(4-cyanophenyl)-furan-2-yl]-imidazo[1,2-a]pyridine-6-carbonitrile) serves as a critical intermediate, which is converted to the target structure via bis-O-acetoxyamidoxime intermediates .
Basic: How can NMR and HRMS be used to confirm the structure of this compound?
Answer:
- 1H NMR : Key signals include:
- δ 1.2–1.5 ppm : Methyl protons of the ester group.
- δ 3.6–3.8 ppm : Methine proton adjacent to the ester carbonyl.
- δ 6.5–7.5 ppm : Aromatic protons from the imidazo[1,2-a]pyridine core.
- 13C NMR : Peaks at δ 170–175 ppm confirm the ester carbonyl, while δ 110–150 ppm correspond to aromatic carbons .
- HRMS : Calculated and observed m/z values for the molecular ion ([M+H]+) must align within ±2 ppm. For example, a derivative with molecular formula C₁₄H₁₅N₃O₂ would show a theoretical m/z of 273.1114 and an observed value of 273.1112 .
Advanced: How do reaction conditions influence the regioselectivity of cyclization steps in the synthesis?
Answer:
Regioselectivity is controlled by:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the α-position of the carbonyl group.
- Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) promote cross-coupling reactions, while Brønsted acids (e.g., AcOH) enhance protonation of intermediates to direct cyclization .
- Temperature : Lower temperatures (0–25°C) reduce side reactions like over-bromination or dimerization. For instance, bromination of 2-acetylfuran with NBS at 0°C yields mono-brominated products, whereas higher temperatures lead to di-brominated byproducts .
Advanced: What strategies resolve contradictions in biological activity data for analogs of this compound?
Answer:
Contradictions in antiprotozoal or antimicrobial activity data can arise from:
- Structural variations : Substituents on the phenyl ring (e.g., electron-withdrawing groups like nitro or cyano) significantly alter bioavailability. For example, 4-amidinophenyl analogs show enhanced activity against Trypanosoma brucei compared to 4-cyanophenyl derivatives due to improved binding to parasitic enzymes .
- Assay conditions : Varying pH or serum protein content in in vitro assays can affect compound stability. Standardizing protocols (e.g., fixed serum concentration) reduces variability .
- Computational modeling : Molecular docking studies (e.g., with Leishmania major N-myristoyltransferase) identify steric clashes or electrostatic mismatches that explain discrepancies between predicted and observed IC₅₀ values .
Basic: What pharmacological activities are associated with this compound’s structural analogs?
Answer:
- Antiprotozoal activity : Bis-benzamidino derivatives exhibit nanomolar IC₅₀ values against Trypanosoma cruzi and Plasmodium falciparum by targeting folate metabolism .
- Neuroleptic effects : Substituents at the 2-position (e.g., trifluoromethyl groups) enhance blood-brain barrier penetration, as seen in analogs tested for anxiety models .
- Anticancer potential : 6-Substituted derivatives inhibit colon cancer cell lines (HT-29, Caco-2) via apoptosis induction and ROS generation .
Advanced: How can side reactions during hydrogenation be minimized in the final synthetic step?
Answer:
- Catalyst selection : Use of Pearlman’s catalyst (Pd(OH)₂/C) instead of Pd/C reduces over-hydrogenation of the imidazo ring .
- Acid concentration : Glacial acetic acid (≥95%) protonates the nitrile intermediate, directing selective reduction to the amidine without ring saturation .
- Pressure control : Hydrogenation at 30–40 psi for 12–24 hours optimizes conversion while avoiding decomposition.
Basic: What analytical techniques are critical for purity assessment?
Answer:
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm; retention times should match reference standards.
- TLC : Silica gel plates using ethyl acetate/hexane (3:7) as mobile phase; Rf ≈ 0.4–0.5.
- Elemental analysis : Carbon and nitrogen content must align with theoretical values (e.g., C: 58.12%, H: 5.23%, N: 14.48% for C₁₂H₁₃N₃O₂) .
Advanced: How do computational methods aid in optimizing this compound’s bioactivity?
Answer:
- QSAR modeling : Correlates logP values with antiprotozoal activity, showing optimal logP ≈ 2.5–3.5 for membrane permeability .
- Molecular dynamics simulations : Predict stability of ligand-enzyme complexes (e.g., with Trypanosoma brucei adenosine kinase) to prioritize synthetic targets .
- ADMET prediction : Tools like SwissADME assess metabolic liability (e.g., susceptibility to esterase cleavage) to guide ester group modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
